molecular formula C12H16O5 B8312319 3-Furfuryloxy-2-hydroxyprop-1-yl Methacrylate

3-Furfuryloxy-2-hydroxyprop-1-yl Methacrylate

Cat. No.: B8312319
M. Wt: 240.25 g/mol
InChI Key: WCGXXNGIZUQPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Furfuryloxy-2-hydroxyprop-1-yl Methacrylate is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

[3-(furan-2-ylmethoxy)-2-hydroxypropyl] 2-methylprop-2-enoate

InChI

InChI=1S/C12H16O5/c1-9(2)12(14)17-7-10(13)6-15-8-11-4-3-5-16-11/h3-5,10,13H,1,6-8H2,2H3

InChI Key

WCGXXNGIZUQPGH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(COCC1=CC=CO1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methacrylic acid (10 g), furfuryl glycidyl ether (15 g) and triethylamine (0.3 g) was heated to 100° C. for 2 hours then to 105° C. for an additional 2 hours. GC analysis showed 96% conversion. The mixture was taken up into ether, washed with water, followed by saturated sodium bicarbonate, dried with MgSO4 filtered and rotary evaporated to provide 23.7 g of a faintly yellow oil (94.8%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
94.8%

Synthesis routes and methods II

Procedure details

A mixture of methacrylic acid (10 g), furfuryl glycidyl ether (15 g) and triethylaminc (0.3 g) was heated to 100° C. for 2 hours then to 105° C. for an additional 2 hours. GC analysis showed 96% conversion. The mixture was taken up into ether, washed with water, followed by saturated sodium bicarbonate, dried with MgSO4 filtered and rotary evaporated to provide 23.7 g of a faintly yellow oil (94.8%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
94.8%

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